molecular formula C9H13BrO B6229316 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one CAS No. 2157991-07-4

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one

Cat. No.: B6229316
CAS No.: 2157991-07-4
M. Wt: 217.10 g/mol
InChI Key: KCPVQDSXYDGLKE-UHFFFAOYSA-N
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Description

1-{bicyclo[221]heptan-1-yl}-2-bromoethan-1-one is an organic compound that features a bicyclic structure with a bromine atom attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one typically involves the bromination of a precursor compound such as 1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, each exhibiting unique reactivity and applications.

Uniqueness

1-{bicyclo[2.2.1]heptan-1-yl}-2-bromoethan-1-one is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2157991-07-4

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)-2-bromoethanone

InChI

InChI=1S/C9H13BrO/c10-6-8(11)9-3-1-7(5-9)2-4-9/h7H,1-6H2

InChI Key

KCPVQDSXYDGLKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C(=O)CBr

Purity

95

Origin of Product

United States

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